4-Amino-L-Phenylalanine

Übersicht

Beschreibung

4-Amino-L-phenylalanine: is a non-proteinogenic aromatic amino acid with the molecular formula C9H12N2O2. It is an intermediate in the biosynthesis of chloramphenicol and pristinamycin I in certain Streptomyces species . This compound is of significant interest due to its broad range of applications in various fields, including chemistry, biology, medicine, and industry.

Wirkmechanismus

Mode of Action

The compound’s interaction with its targets results in the conversion of the chorismate metabolic intermediate in the shikimate pathway into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction encoded by the papABC genes .

Biochemical Pathways

The compound affects the pentose phosphate and shikimate pathways . The disruption of biosynthetic pathways that produce either acetate or lactate as by-products leads to increased flux in both the pentose phosphate and shikimate pathways .

Pharmacokinetics

It’s known that the compound is produced from glucose in a fed-batch culture . The production of 4-Amino-L-Phenylalanine from glucose was increased by over three-fold compared to the parent strain .

Result of Action

The result of the compound’s action is the production of 4-amino-phenylalanine (4APhe) as a diamine monomer . This is used to synthesize a high-performance biopolyimide bioplastic .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the presence of potential fermentation inhibitors in the enzymatic hydrolysate of sorghum bagasse showed that benzaldehyde- and cinnamic acid derivatives inhibited 4APhe fermentation at low concentrations . On the other hand, furfural and 5-hydroxymethylfurfural, which are well-known fermentation inhibitors, inhibited 4APhe fermentation at relatively high concentrations .

Biochemische Analyse

Biochemical Properties

4-Amino-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is involved in the shikimate pathway, where the chorismate metabolic intermediate is converted into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction . This process involves key enzymes such as phenylalanine ammonia-lyases (PAL1, -2, and -3) and Cinnamate 4-Hydroxlase (C4H) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in Escherichia coli, it has been shown to increase flux in both the pentose phosphate and shikimate pathways, resulting in higher yields . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving Escherichia coli, this compound production from glucose increased over three-fold compared to the parent strain . This was due to the disruption of biosynthetic pathways that produce either acetate or lactate as by-products .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolic intermediate in the biosynthesis of chloramphenicol and pristinamycin I . In the biosynthesis process, the chorismate metabolic intermediate in the shikimate pathway is converted into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. For instance, the SbPAL2, SbPAL3, and SbC4H proteins, which are involved in the phenylpropanoid pathway for the synthesis of flavones, localize to the endoplasmic reticulum . Specific information on the subcellular localization of this compound is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-L-phenylalanine can be synthesized through metabolic engineering of Escherichia coli. . These enzymes facilitate the conversion of glycerol to this compound under specific conditions.

Industrial Production Methods: In industrial settings, this compound is produced using recombinant Escherichia coli strains. These strains are engineered to optimize the flux through the shikimate pathway, enhancing the yield of this compound from lignocellulosic biomass . The process involves fed-batch fermentation, where the engineered strains are cultivated in the presence of glucose or enzymatic hydrolysates of lignocellulosic feedstock .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Amino-L-Phenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Aminogruppe in eine Nitrogruppe umwandeln.

Reduktion: Die Nitrogruppe kann wieder zu einer Aminogruppe reduziert werden.

Substitution: Die Aminogruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reagenzien wie Natriumborhydrid oder katalytische Hydrierung werden üblicherweise eingesetzt.

Substitution: Verschiedene Elektrophile können in Gegenwart von Katalysatoren oder unter sauren/basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: 4-Nitro-L-Phenylalanin.

Reduktion: 4-Amino-L-Phenylalanin.

Substitution: Derivate mit verschiedenen funktionellen Gruppen, die die Aminogruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie: 4-Amino-L-Phenylalanin wird als Baustein bei der Synthese verschiedener komplexer Moleküle verwendet, darunter Biopolyimide und andere Polymere .

Biologie: In der biologischen Forschung dient es als Vorläufer für die Biosynthese von Chloramphenicol und Pristinamycin I, wichtigen Antibiotika .

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich ihrer Rolle bei der Synthese neuer antimikrobieller Mittel .

Industrie: 4-Amino-L-Phenylalanin wird bei der Herstellung von Hochleistungs-Biokunststoffen und anderen Materialien mit verbesserten thermischen und mechanischen Eigenschaften verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von 4-Amino-L-Phenylalanin beinhaltet seine Einarbeitung in Stoffwechselwege. Es wirkt als Vorläufer bei der Biosynthese verschiedener aromatischer Verbindungen. Die Enzyme, die an diesen Wegen beteiligt sind, katalysieren die Umwandlung von 4-Amino-L-Phenylalanin in andere bioaktive Moleküle, wie z. B. Chloramphenicol . Zu den molekularen Zielstrukturen und Wegen gehören der Shikimat-Weg und der Phenylpropanoid-Weg .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Phenylalanin: Eine proteinogene Aminosäure mit einer ähnlichen Struktur, die jedoch keine Aminogruppe in der para-Position besitzt.

4-Nitro-L-Phenylalanin: Eine oxidierte Form von 4-Amino-L-Phenylalanin.

4-Iodo-L-Phenylalanin: Ein halogeniertes Derivat mit einem Iodatom in der para-Position.

Einzigartigkeit: 4-Amino-L-Phenylalanin ist einzigartig aufgrund seiner nicht-proteinogenen Natur und seiner Rolle als Zwischenprodukt bei der Biosynthese von Antibiotika. Seine Fähigkeit, verschiedene chemische Modifikationen zu erfahren, macht es zu einer vielseitigen Verbindung für die Forschung und industrielle Anwendungen .

Biologische Aktivität

4-Amino-L-phenylalanine (4-A-Phe) is an amino acid derivative of phenylalanine, notable for its biological activities and potential therapeutic applications. This article explores the biological activity of 4-A-Phe, focusing on its enzymatic functions, interactions with biological systems, and implications in various fields such as pharmacology and plant biology.

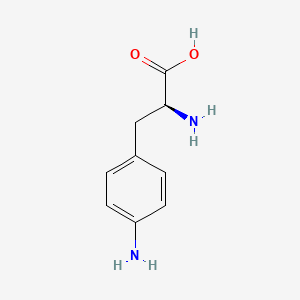

This compound has the following chemical structure:

- Chemical Formula : C₉H₁₂N₂O₂

- Molecular Weight : 168.2 g/mol

- SMILES Notation : NC(CC1=CC=CC=C1)C(=O)O

This compound is characterized by the presence of an amino group at the para position relative to the phenolic hydroxyl group, which influences its reactivity and interaction with biological systems.

Enzymatic Functions

4-A-Phe plays a significant role in various enzymatic pathways. One prominent example is its involvement in the biosynthesis of phenylpropanoids. In studies involving Piper tuberculatum and Piper arboreum, 4-A-Phe was shown to be a precursor in the conversion of L-phenylalanine to cinnamic acid via phenylalanine ammonia lyase (PAL). This pathway is crucial for producing secondary metabolites that have significant ecological and therapeutic roles .

Interaction with Transport Proteins

Recent research has highlighted the interaction of 4-A-Phe analogs with large neutral amino acid transporters (LATs). Studies demonstrate that certain structural modifications of phenylalanine derivatives enhance their selectivity for LAT1, which is pivotal for drug delivery across the blood-brain barrier (BBB). The selectivity and transport efficiency of these compounds can be quantitatively analyzed using Michaelis-Menten kinetics, providing insights into their potential as therapeutic agents .

Study on Melatonin Biosynthesis

A study investigated the role of bacterial phenylalanine 4-hydroxylase (PAH) in Pseudomonas fluorescens, where it was found that PAH catalyzes the conversion of L-phenylalanine to L-tyrosine, subsequently influencing melatonin production. The deletion of PAH significantly reduced melatonin levels and plant resistance to abiotic stressors, indicating a vital role for 4-A-Phe in stress response mechanisms in plants .

Phenylpropanoid Pathway Research

In another experimental study, researchers demonstrated that feeding L-[UL-14C]-phenylalanine to Piper species resulted in the incorporation of radioactivity into various piperamide structures. This finding underscores the importance of 4-A-Phe in synthesizing biologically active compounds that contribute to plant defense mechanisms and potential pharmacological applications .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Findings | Relevance |

|---|---|---|

| Hsieh et al. (2011) | Demonstrated incorporation into piperamide structures | Indicates role in secondary metabolite biosynthesis |

| Kino et al. (2009) | PAH activity linked to melatonin production | Highlights its role in stress response |

| Recent LAT studies | Enhanced LAT1 selectivity with analogs | Potential for drug delivery across BBB |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178828 | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-80-6, 2410-24-4 | |

| Record name | 4-Amino-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-L-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.